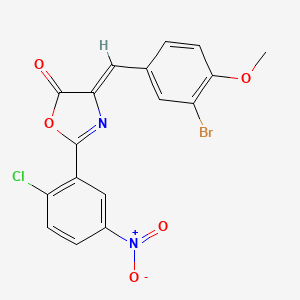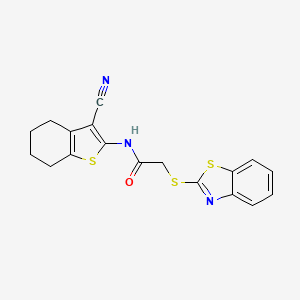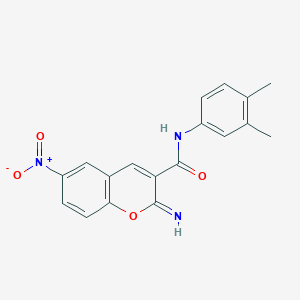![molecular formula C24H23N3O3 B11548033 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B11548033.png)
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2,6-dimethylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a hydrazinecarbonyl group and a formamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE typically involves the condensation of 4-benzyloxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2,6-dimethylphenyl isocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the hydrazinecarbonyl group can participate in redox reactions. The compound’s overall structure allows it to modulate biological processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE
- 1-{N’-[(1E)-[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE
Uniqueness
1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities
Properties
Molecular Formula |
C24H23N3O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C24H23N3O3/c1-17-7-6-8-18(2)22(17)26-23(28)24(29)27-25-15-19-11-13-21(14-12-19)30-16-20-9-4-3-5-10-20/h3-15H,16H2,1-2H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
RBIOERQTXQASFR-MFKUBSTISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-N'-[(Z)-[2-(octyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11547952.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11547958.png)
![4-Chloro-2-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11547967.png)
![6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11547971.png)

![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methylaniline](/img/structure/B11547981.png)
![N-(3-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11547982.png)

![2-(naphthalen-1-yloxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11547991.png)
![N-({N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11547997.png)
![(5Z)-3-{[(4-chlorophenyl)amino]methyl}-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11548007.png)
![N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2,5-dimethylaniline](/img/structure/B11548008.png)

![N-(2,3-dichlorophenyl)-N-{2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B11548020.png)
